molecular formula C12H9ClFNO3 B1489571 Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate CAS No. 1360954-68-2

Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate

Cat. No. B1489571
CAS RN: 1360954-68-2
M. Wt: 269.65 g/mol
InChI Key: PVPHLTJWCNZSAP-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate is a derivative of indole . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for treating various disorders in the human body . Indole derivatives, both natural and synthetic, exhibit various biologically vital properties .


Molecular Structure Analysis

Indole derivatives contain a bicyclic structure, comprising a six-membered benzene ring fused to a five-membered nitrogen-bearing pyrrole ring . This pyrrole ring has a nitrogen atom, which results in the basic properties of indole alkaloids, making them pharmacologically active .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis and Functional Group Transformation : Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate serves as a valuable synthetic intermediate in the preparation of indole derivatives. The transformation of the sulfomethyl group to the formyl function showcases its importance in synthetic organic chemistry. This process involves several steps, including chloromethylation, hydrolysis, and oxidation, without the need for N1 protection of indole, highlighting its straightforward synthesis from sulfomethyl to formyl derivatives (Pete, Szöllösy, & Szokol, 2006).

  • Catalyzed Synthesis : The compound has been synthesized through a Gould-Jacobs reaction under microwave assistance using aluminium metal as a catalyst. This method provides an efficient synthesis route, achieving a high product yield of 94.2% and demonstrating the compound's accessibility for further chemical and pharmacological studies (Song Bao-an, 2012).

Application in Organic Chemistry

  • Chemical Reactivity and Modifications : this compound's reactivity has been explored in the context of producing various derivatives, contributing to the development of novel organic compounds. Studies focusing on its conversion, reactivity with different bases, and the effect of solvents provide insights into its versatility as a building block for complex molecular architectures (Guo Hui, 1991; 1993).

  • Intermediate in Pharmaceutical Synthesis : The compound has been identified as a key intermediate in the synthesis of novel pharmacologically active molecules. Its utility in constructing complex indole derivatives signifies its role in the advancement of medicinal chemistry, particularly in the development of HIV non-nucleoside reverse transcriptase inhibitors and other therapeutic agents (Mayes et al., 2010).

Future Directions

Indole derivatives have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The synthesis of a variety of indole derivatives has created interest among researchers, indicating a promising future direction in this field .

properties

IUPAC Name

ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO3/c1-2-18-12(17)11-7(5-16)6-3-4-8(14)9(13)10(6)15-11/h3-5,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPHLTJWCNZSAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=C(C=C2)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate
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Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate
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Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate
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Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate
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Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate
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Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate

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